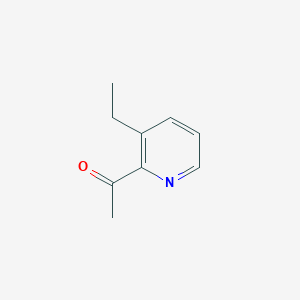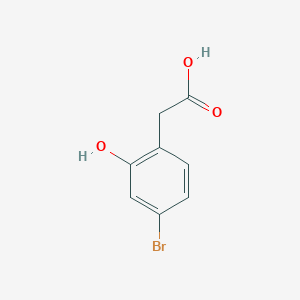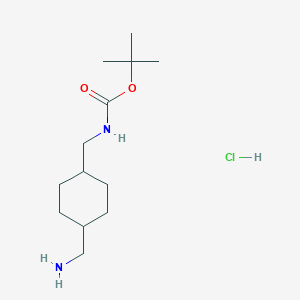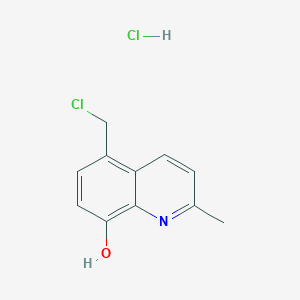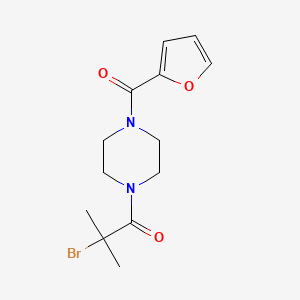
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Übersicht
Beschreibung
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine (BMPF) is a synthetic drug that has been studied in the laboratory as a potential therapeutic agent. BMPF is a small molecule that can be used to target specific biological pathways, and has been studied for its potential to treat a variety of diseases. BMPF has been studied for its ability to modulate the activities of enzymes, receptors, and other proteins, and has been found to have a wide range of effects on the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Piperazine Compounds : The compound has been used in the synthesis of various piperazine derivatives. For instance, 1-(2-Furoyl)piperazine, a related compound, was synthesized through esterification and characterized using NMR and IR techniques, highlighting the compound's utility in creating novel piperazine-based chemicals (Zheng Xiao-hui, 2010).
Metal Ion Extraction : A study on 1-(2-furoyl)piperazine-appended calix[4]arene derivative, closely related to the compound , revealed its efficacy in extracting metal ions like Pb2+, Cu2+, Ni2+, Co2+, Cd2+, and Zn2+. This derivative exhibited significant extraction recovery and selectivity, particularly toward Cd2+ ions, suggesting potential applications in metal ion extraction and purification processes (S. Sayin et al., 2018).
Biological and Pharmacological Activities
Antibacterial Activity : Various derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for antibacterial activity. For example, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides demonstrated potent antibacterial effects against strains like S. aureus and E. coli, with minimal cytotoxicity. This indicates the potential of these derivatives in developing new antibacterial agents (G. Hussain et al., 2018).
Catalytic Applications in Organic Synthesis : Some derivatives of 1-(2-furoyl)piperazine have been employed as catalysts in Mannich reactions to afford β-aminocarbonyl compounds. These reactions were characterized by good to excellent yields, requiring only a small amount of catalyst and simple work-up, making them environmentally friendly (S. Sayin & M. Yılmaz, 2014).
Potential in Treating Chronic Diseases : Some newly synthesized multi-functional derivatives of 2-furoic piperazide (a compound structurally related to 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine) were found to be promising inhibitors of α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds could be significant in the treatment of chronic diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDXHBTRZHQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
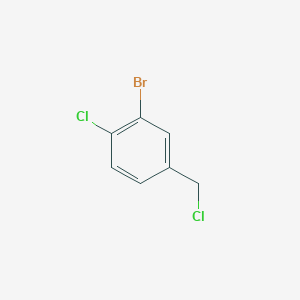
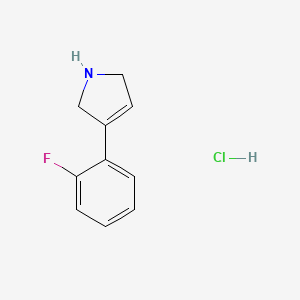
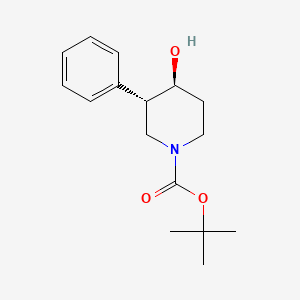
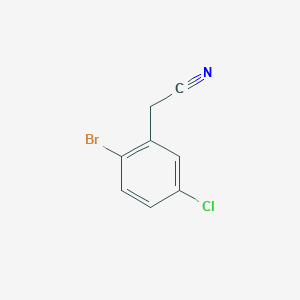
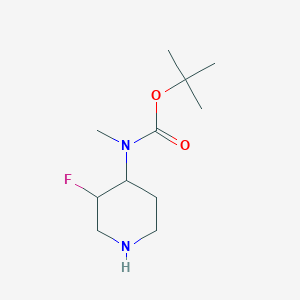
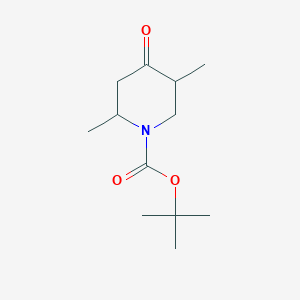
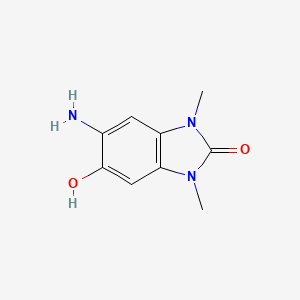
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
